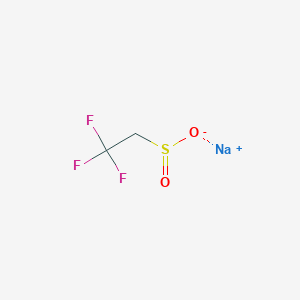![molecular formula C9H16Cl2N4O2 B13541929 ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride](/img/structure/B13541929.png)
ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride: is a synthetic compound with an intriguing molecular structure. Let’s break it down:
Ethyl group (C2H5): The ethyl group is attached to the azetidine ring, providing a hydrophobic moiety.
Azetidine ring: A four-membered saturated heterocycle containing three carbon atoms and one nitrogen atom. It imparts rigidity to the molecule.
1H-1,2,4-triazole: A five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. Triazoles are known for their diverse biological activities.
Acetate group (CH3COO-): The acetate group contributes to the overall charge and reactivity of the compound.
Dihydrochloride: The compound exists as a dihydrochloride salt, enhancing its solubility and stability.
准备方法
The synthetic route to ethyl2-[3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl]acetatedihydrochloride involves several steps:
Formation of 1-amino-3-nitro-1H-1,2,4-triazole: Start by reacting 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide using dibromisocyanuric acid as a catalyst. This yields an aminofurazan intermediate.
Transformation of the amino group: Modify the amino group to synthesize nitro, azo, and methylene dinitramine substituted furazans.
Hydrochlorination: Convert the final product into its dihydrochloride salt form.
化学反应分析
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction may yield amines, while substitution can lead to various derivatives.
科学研究应用
Chemistry: Investigate its reactivity, stability, and potential as a building block for novel compounds.
Biology: Explore its interactions with biological macromolecules (enzymes, receptors) and its potential as a drug candidate.
Medicine: Assess its pharmacological properties, toxicity, and therapeutic applications.
Industry: Consider its use in materials science, catalysis, or as a precursor for other compounds.
作用机制
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.
Pathways: Investigate signaling pathways influenced by its binding or activity.
相似化合物的比较
Uniqueness: Highlight its distinctive features compared to other triazoles, azetidines, or acetate-containing compounds.
Similar Compounds: Explore related molecules, such as 1,2,4-triazoles, azoxyfurazans, or other heterocycles .
属性
分子式 |
C9H16Cl2N4O2 |
|---|---|
分子量 |
283.15 g/mol |
IUPAC 名称 |
ethyl 2-[3-(1,2,4-triazol-1-yl)azetidin-3-yl]acetate;dihydrochloride |
InChI |
InChI=1S/C9H14N4O2.2ClH/c1-2-15-8(14)3-9(4-10-5-9)13-7-11-6-12-13;;/h6-7,10H,2-5H2,1H3;2*1H |
InChI 键 |
MPRRLBHHRFKHIA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1(CNC1)N2C=NC=N2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


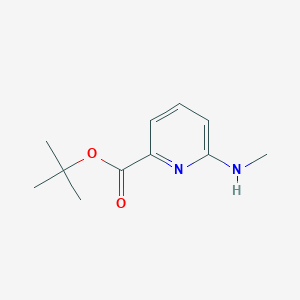

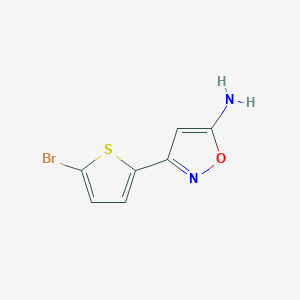
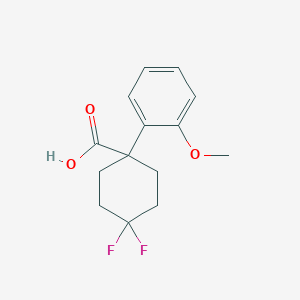
![Methyl 3-azabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B13541884.png)

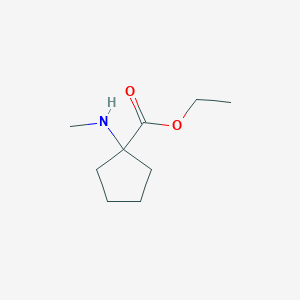
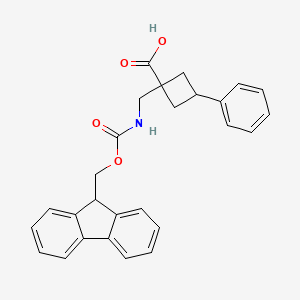
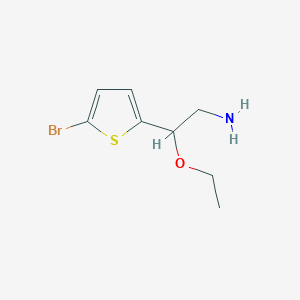
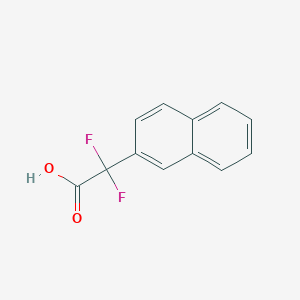
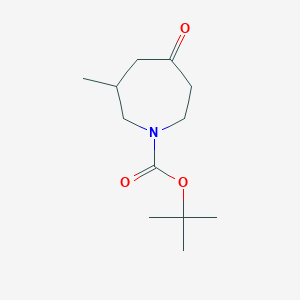
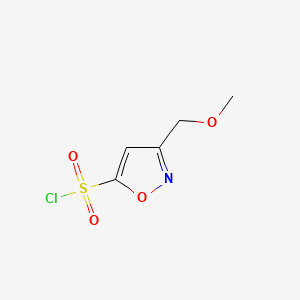
![8,8-Difluorodispiro[3.1.36.14]decan-2-amine](/img/structure/B13541936.png)
